Masitinib mesylate is a tyrosine kinase inhibitor (TKI) that selectively targets specific tyrosine kinases involved in various cellular processes. [, , , , , , , , , , , , , , ] Its primary targets are the c-Kit receptor and platelet-derived growth factor receptors (PDGFR) α and β. [, ] It also demonstrates inhibitory effects on fibroblast growth factor receptor 3 (FGFR3) and LYN kinase. [, , ] Due to its inhibitory actions on these kinases, Masitinib mesylate plays a significant role in scientific research, particularly in the fields of oncology, immunology, and neurology.
Masitinib mesylate is synthesized from masitinib, which itself is a derivative of thiazole compounds. It is classified under the broader category of antineoplastic agents due to its application in treating tumors, particularly mast cell tumors in veterinary medicine. The compound has also been investigated for human diseases, including amyotrophic lateral sclerosis, multiple myeloma, and neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis .
The synthesis of masitinib mesylate involves several key steps that typically include:
Masitinib mesylate has a complex molecular structure characterized by the following features:
The molecular structure can be depicted using various representations including:
CC(C)C(=O)N1C(=S)N(C(=O)C2=C(N=C(N2C)C(=O)N1C)C)C
The three-dimensional conformation plays a significant role in its interaction with target proteins, particularly receptor tyrosine kinases .
Masitinib mesylate undergoes several chemical reactions that are critical for its pharmacological activity:
The mechanism of action of masitinib mesylate involves:
Masitinib mesylate exhibits several important physical and chemical properties:
These properties are crucial for formulation development and influence the drug's bioavailability.
Masitinib mesylate has several scientific applications:
Masitinib mesylate (AB-1010 mesylate) is a potent, orally bioavailable phenylaminothiazole-type small molecule inhibitor targeting key receptor and non-receptor tyrosine kinases implicated in oncogenesis, inflammation, and immune dysregulation. Its pharmacological profile is characterized by high selectivity and nanomolar inhibitory potency against specific kinase targets [6] [10].
Masitinib exhibits high-affinity binding and inhibitory activity against:
Table 1: Kinase Inhibition Profile of Masitinib Mesylate
Target Kinase | IC₅₀ (nM) | Biological Role |
---|---|---|
c-Kit (wild-type) | 200 | Mast cell differentiation/proliferation |
PDGFR-α | 540 | Fibrosis, tumor stroma formation |
PDGFR-β | 800 | Angiogenesis, perictye recruitment |
Lyn (LynB) | 510 | Mast cell activation, mediator release |
FGFR3 | >1,000 | Limited inhibition at clinical concentrations |
Masitinib's inhibition of Lyn and Fyn disrupts critical signaling pathways in mast cells, reducing degranulation and inflammatory mediator release independently of KIT mutations [1] [9]. This dual targeting positions masitinib uniquely for diseases driven by mast cell hyperactivity, such as asthma and mastocytosis.
Masitinib demonstrates distinct pharmacological advantages over first-generation tyrosine kinase inhibitors (TKIs):
Table 2: Selectivity Comparison of Masitinib vs. Reference TKIs
Kinase Target | Masitinib IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Clinical Relevance |
---|---|---|---|
c-Kit (wt) | 200 | 600–800 | Mastocytosis, GIST efficacy |
Lyn | 510 | >10,000 | Mast cell mediator release inhibition |
PDGFR-β | 800 | 400 | Fibrotic disease targeting |
Abl | >10,000 | 200–600 | Lower risk of hematological toxicity |
This selectivity profile enables masitinib to target immune and stromal cells with precision, distinguishing it from broader-spectrum TKIs [4] [10].
Masitinib exerts profound immunomodulatory effects by suppressing cytokine networks central to chronic inflammation and neurodegeneration:
Table 3: Masitinib-Mediated Cytokine Modulation in Disease Models
Disease Context | Key Suppressed Mediators | Observed Effects |
---|---|---|
ALS (SOD1G93A rats) | IL-1β, IL-6, COX-2, Iba1 | 40% reduction in motor neuron loss |
Alzheimer’s disease | IL-33, CCL2, CXCL12 | Reduced amyloid-associated inflammation |
Severe asthma | IL-4, IL-5, IL-13, leukotrienes | Improved ACQ scores despite steroid reduction |
These effects are achieved at pharmacologically relevant concentrations (1–10 µM) without inducing broad immunosuppression [3] [5].
Masitinib’s most distinctive mechanism is its targeted disruption of mast cell (MC)-driven inflammation:
Mechanistically, masitinib stabilizes mast cells by:
This multi-pathway suppression underpins masitinib’s efficacy in diverse immune pathologies beyond oncology, positioning it as a pioneering immunomodulatory TKI [5] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7